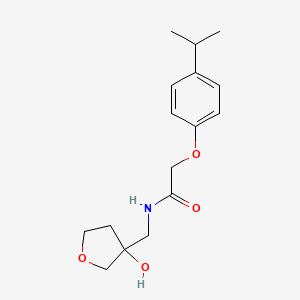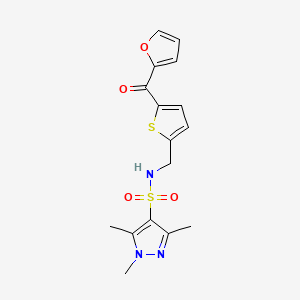![molecular formula C13H16FNO5 B2990855 5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248279-00-5](/img/structure/B2990855.png)
5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, commonly known as FMOC-L-3,4-diaminobenzoic acid, is a chemical compound that has gained significant attention in the field of scientific research. FMOC-L-3,4-diaminobenzoic acid is a derivative of 3,4-diaminobenzoic acid, which is a key intermediate in the synthesis of folic acid.
作用机制
The mechanism of action of FMOC-L-3,4-diaminobenzoic acid is not well understood. However, it is believed that the compound may have an inhibitory effect on certain enzymes that are involved in the synthesis of folic acid. Folic acid is an essential vitamin that plays a key role in various biological processes, including DNA synthesis and repair.
Biochemical and Physiological Effects
FMOC-L-3,4-diaminobenzoic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, including E. coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using FMOC-L-3,4-diaminobenzoic acid in lab experiments is its high yield of synthesis. Additionally, the FMOC group can be easily removed under mild conditions, making it a popular choice for peptide synthesis. However, one limitation of using FMOC-L-3,4-diaminobenzoic acid is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on FMOC-L-3,4-diaminobenzoic acid. One area of interest is in the development of new synthetic methods for the compound. Another area of interest is in the investigation of its mechanism of action, which may lead to the development of new drugs that target the same enzymes. Additionally, further research is needed to explore the potential therapeutic applications of FMOC-L-3,4-diaminobenzoic acid, particularly in the treatment of inflammatory conditions and bacterial infections.
Conclusion
In conclusion, FMOC-L-3,4-diaminobenzoic acid is a compound that has gained significant attention in the field of scientific research. Its high yield of synthesis and ease of use in peptide synthesis make it a popular choice for lab experiments. While its mechanism of action is not well understood, it has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and antibacterial properties. There are several future directions for research on FMOC-L-3,4-diaminobenzoic acid, including the development of new synthetic methods, investigation of its mechanism of action, and exploration of its potential therapeutic applications.
合成方法
The synthesis of FMOC-L-3,4-diaminobenzoic acid involves the reaction of 3,4-diaminobenzoic acid with FMOC-Cl in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained by filtration and purification. The yield of the reaction is typically high, making this method an efficient way to produce FMOC-L-3,4-diaminobenzoic acid.
科学研究应用
FMOC-L-3,4-diaminobenzoic acid has been used in various scientific research applications. One of the most significant applications is in the field of peptide synthesis. FMOC-L-3,4-diaminobenzoic acid is used as a protecting group for the amino group of amino acids during peptide synthesis. The FMOC group can be easily removed under mild conditions, making it a popular choice for peptide synthesis.
属性
IUPAC Name |
5-fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)7(11(16)17)5-8(9)14/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXHZMOSKKUWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2990772.png)
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2990773.png)


![1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B2990783.png)

![2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990785.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2990788.png)
![2-{[4-(Methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2990789.png)
![6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2990791.png)
![6-ethyl 3-methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2990792.png)

![2-(1,2-Benzoxazol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2990795.png)